molecular formula C18H16BrN3O3S B5200701 4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide

4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide

Cat. No.: B5200701
M. Wt: 434.3 g/mol
InChI Key: YTVIPLWVKAOKKK-UHFFFAOYSA-N
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Description

4-[[4-(3-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the acetamidophenyl and benzoic acid moieties. Common reagents used in these reactions include thioamides, halogenated benzenes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(3-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-[[4-(3-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(3-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S.BrH/c1-11(22)19-15-4-2-3-13(9-15)16-10-25-18(21-16)20-14-7-5-12(6-8-14)17(23)24;/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVIPLWVKAOKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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